molecular formula C15H28N2O4 B15306795 Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B15306795
M. Wt: 300.39 g/mol
InChI Key: UJRHOOXPOQMJCV-OUAUKWLOSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester, a hydroxyl group at the 4-position, and an (S)-2-amino-3,3-dimethylbutanoyl side chain. Its stereochemical configuration (2S,4R) and constrained conformation make it a critical intermediate in drug discovery, particularly for proteolysis-targeting chimeras (PROTACs) and lysosome-targeting chimeras (LYMTACs) . It is often utilized as a ligand for E3 ubiquitin ligases, enabling targeted protein degradation . The compound’s hydrochloride salt form (CAS: 1955474-62-0) is commercially available for research purposes, with a molecular weight of 280.75 g/mol and solubility in polar solvents like DCM and MeOH .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)11(16)12(19)17-8-9(18)7-10(17)13(20)21-15(4,5)6/h9-11,18H,7-8,16H2,1-6H3/t9-,10+,11-/m1/s1

InChI Key

UJRHOOXPOQMJCV-OUAUKWLOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC(C)(C)C)O)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC(C)(C)C)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

The pyrrolidine backbone is typically derived from trans-4-hydroxy-L-proline or its derivatives. For example, di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate serves as a common intermediate, synthesized via Mitsunobu reactions or mesylation/oxidation sequences.

Mitsunobu Reaction Protocol

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Substrate : (2S,4R)-4-hydroxyproline methyl ester.
  • Outcome : Inversion of configuration at C4 to yield the 4R stereochemistry.

Mesylation-Oxidation Approach

  • Reagents : Methanesulfonyl chloride (MsCl), lithium hydroxide (LiOH).
  • Conditions : MsCl in dichloromethane (DCM) at 0°C, followed by LiOH-mediated hydrolysis in methanol/water.
  • Yield : >90% for tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-2-carboxylate.

Stereochemical Analysis

The 2S,4R configuration is confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy. For instance, NOE correlations between H2 and H4 in the pyrrolidine ring validate the cis relationship critical for downstream reactivity.

Hydroxyl Group Functionalization

Tosylation and Nucleophilic Displacement

The 4R-hydroxyl group is activated for substitution via tosylation:

  • Reagents : p-Toluenesulfonyl chloride (TsCl), pyridine.
  • Conditions : 0°C to room temperature, 12–18 h.
  • Product : (2S,4R)-1-(tert-butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid.

Table 1: Comparative Yields for Tosylation Reactions

Tosylating Agent Solvent Temperature Yield (%)
TsCl DCM 0°C → RT 92
MsCl THF -20°C 85

Hydroxyl Group Retention Strategies

In cases where the hydroxyl group must remain intact, silyl ethers (e.g., TBS or TIPS) are employed. However, tert-butyl esters are preferred for their stability under basic conditions.

Coupling of (S)-2-Amino-3,3-Dimethylbutanoyl

Carbodiimide-Mediated Amidation

  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
  • Conditions : Anhydrous DMF, 0°C → RT, 24 h.
  • Yield : 70–80%.

Mechanistic Insights
The reaction proceeds via an active ester intermediate, minimizing racemization of the amino acid moiety. Steric hindrance from the 3,3-dimethyl group necessitates prolonged reaction times.

Alternative Coupling Agents

  • HATU/OxymaPure : Enhances coupling efficiency to >90% but increases cost.
  • EDC/HCl : Suitable for large-scale synthesis but requires rigorous pH control.

Table 2: Coupling Agent Performance Comparison

Coupling System Solvent Yield (%) Purity (%)
DCC/HOBt DMF 78 95
HATU/OxymaPure DCM 92 99
EDC/HCl THF 85 97

Protective Group Strategy

Boc Protection of the Amino Group

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP.
  • Conditions : THF, 0°C → RT, 6 h.
  • Deprotection : HCl/dioxane (4 M, 3 h, 20°C).

Tert-Butyl Ester Stability

The tert-butyl ester at C2 resists hydrolysis under basic conditions (e.g., LiOH/MeOH) but is cleaved by trifluoroacetic acid (TFA) in DCM.

Table 3: Protective Group Compatibility

Protective Group Stable Conditions Cleavage Conditions
Boc pH 7–12, RT HCl/dioxane, 20°C
tert-Butyl ester LiOH/MeOH, 0°C TFA/DCM, 0°C → RT

Final Deprotection and Isolation

Global Deprotection Protocol

  • Reagents : HCl in 1,4-dioxane (4 M).
  • Conditions : 20°C, 3 h.
  • Yield : >99% for the hydrochloride salt.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7).
  • Crystallization : Ethanol/water (9:1) at -20°C.
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 4.32 (m, 1H, H2), 3.98 (m, 1H, H4).
  • HRMS : m/z calc. for C₁₇H₂₈N₂O₅ [M+H]⁺: 345.2024, found: 345.2021.

Chirality Verification

  • Optical Rotation : [α]D²⁵ = -38.5° (c 0.3, MeOH), consistent with literature values.
  • Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/isopropanol, retention time = 12.7 min.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

  • Reactor Size : 100 L jacketed reactor.
  • Cost Drivers : HATU (>$500/mol) vs. EDC (<$100/mol).
  • Throughput : 1.2 kg/week using continuous flow chemistry.

Environmental Impact

  • Solvent Recovery : >95% DMF and THF recycled via distillation.
  • E-Factor : 32 (improved to 18 with solvent optimization).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares a core pyrrolidine-carboxylate scaffold with several derivatives, differing in substituents and side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / Example ID Key Structural Modifications Molecular Weight (g/mol) Applications / Notes Reference
Target Compound Tert-butyl ester, 4-hydroxypyrrolidine, (S)-2-amino-3,3-dimethylbutanoyl 280.75 PROTAC/LYMTAC ligand, protein degradation
Example 196 (Patent EP) 4-Methylthiazole-5-yl phenyl ethyl substituent ~500 (estimated) Enhanced binding to kinase targets
Example 197 (Patent EP) 4-Hydroxymethylthiazole-5-yl benzyl substituent ~514 (estimated) Improved solubility and cellular uptake
Example 198 (Patent EP) 4-Methylthiadiazole-5-yl phenyl ethyl substituent ~515 (estimated) Altered electronic properties for selectivity
dTAGV-1 (Compound 1) 4-Methylthiazole-5-yl phenyl ethyl carboxamide 531.09 Rapid protein degradation in vivo
PROTAC® Ligand (Example 17) Hydrochloride salt, 4-methylthiazole-5-yl substituent 531.09 Stabilized formulation for in vitro assays
SARS-CoV-2 Inhibitor (Compound 20) Trifluoromethoxy group, oxopyrrolidinyl side chain ~600 (estimated) Antiviral activity via protease inhibition

Pharmacological and Chemical Properties

  • Solubility and Stability: The target compound’s tert-butyl ester enhances lipophilicity, while its hydrochloride salt (CAS: 1948273-03-7) improves aqueous solubility for in vitro studies .
  • Biological Activity :
    • dTAGV-1 (a close analogue) demonstrates sub-micromolar efficacy in degrading FKBP12F36V fusion proteins in mice, highlighting the scaffold’s versatility .
    • Thiadiazole variants (e.g., Example 198) show reduced off-target effects in kinase assays due to altered electronic profiles .

Biological Activity

Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H19N1O5\text{C}_{11}\text{H}_{19}\text{N}_{1}\text{O}_{5}

This molecular structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the tert-butyl group and the amino acid moiety contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular processes. Notably, it has been studied for its role in modulating protein-protein interactions and influencing signaling pathways.

1. Interaction with PD-L1

Recent studies have demonstrated that derivatives of this compound can effectively disrupt the PD-1/PD-L1 interaction, which is critical in immune checkpoint inhibition. In vitro assays showed that compounds with similar scaffolds exhibited low nanomolar affinity for PD-L1, suggesting potential applications in cancer immunotherapy .

2. Proteolysis Targeting Chimeras (PROTACs)

The compound has also been explored as part of PROTACs designed to degrade specific proteins within cells. This approach utilizes the compound's ability to recruit E3 ligases for targeted protein degradation, which has implications for treating diseases characterized by the overexpression of certain proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Various modifications to the core structure have been investigated:

ModificationEffect on ActivityReference
Addition of hydrophobic groupsIncreased binding affinity to target proteins
Alteration of amino acid side chainsEnhanced specificity towards PD-L1
Variations in alkyl substituentsImproved metabolic stability

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Case Study 1: Cancer Immunotherapy
    In a preclinical model, a derivative of this compound was shown to significantly inhibit tumor growth by blocking PD-L1 interactions, enhancing T-cell activation .
  • Case Study 2: PROTAC Development
    A study focused on developing PROTACs utilizing this compound demonstrated successful degradation of BRD9 protein in cancer cell lines. The results indicated a rapid degradation rate within hours of treatment .

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to consider the toxicity profile. The compound has been classified with certain hazards:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

These safety concerns necessitate careful handling and further investigation into the toxicological profile during drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from Boc-protected pyrrolidine intermediates. Key steps include:

  • Boc Deprotection : Use of trifluoroacetic acid (TFA) or HCl in dioxane to remove the tert-butyloxycarbonyl (Boc) group .
  • Amino Acid Coupling : Reaction with (S)-2-amino-3,3-dimethylbutanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
  • Hydroxylation : Stereoselective introduction of the 4R-hydroxyl group using OsO4-mediated dihydroxylation or enzymatic catalysis .
  • Optimization : Yield is influenced by solvent purity (anhydrous THF or DCM), temperature control (0°C to room temperature), and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional group integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are used to verify stereochemistry (e.g., coupling constants for 2S,4R configuration) and detect hydroxyl/amino groups. For example, the 4R-hydroxyl proton appears as a doublet of doublets (δ ~4.2 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C16H28N2O5: 328.1998) .

Q. What functional group transformations are feasible for this compound?

  • Methodological Answer :

  • Ester Hydrolysis : Acidic/basic cleavage of the tert-butyl ester to generate carboxylic acid derivatives .
  • Amide Formation : Reaction with activated acyl chlorides or sulfonates to modify the amino group .
  • Hydroxyl Protection : Silylation (e.g., TBSCl) or acetylation to stabilize the 4R-hydroxyl group during further reactions .

Advanced Research Questions

Q. How does the stereochemistry at positions 2S and 4R influence biological activity or enzyme binding?

  • Methodological Answer :

  • Diastereomer Comparison : Synthesize and compare 2S,4R vs. 2R,4S diastereomers using chiral HPLC separation. Biological assays (e.g., enzyme inhibition) reveal stereospecific activity .
  • Molecular Docking : Computational modeling (e.g., AutoDock) predicts hydrogen bonding between the 4R-hydroxyl and catalytic residues (e.g., serine hydrolases) .
  • Case Study : The 4R configuration enhances binding to HCV NS5B polymerase, as shown by IC50 values (2S,4R: 0.8 μM vs. 2R,4S: >10 μM) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Increase Pd/C loading (5% to 10%) for hydrogenation steps to mitigate incomplete reduction .
  • Solvent Purity : Use freshly distilled THF to avoid peroxide formation, which can oxidize sensitive intermediates .
  • Byproduct Analysis : LC-MS monitors side reactions (e.g., over-oxidation) during hydroxylation; adjust stoichiometry of OsO4 or switch to Sharpless conditions .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Predict reactivity of hydroxyl vs. amino groups using Fukui indices. The 4R-hydroxyl group typically shows higher nucleophilicity (f⁻ ~0.15) .
  • Machine Learning : Train models on datasets of pyrrolidine derivatives to forecast optimal reaction conditions (e.g., solvent, temperature) for selective methoxymethylation .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, 90:10 H2O/ACN). Impurities (e.g., de-Boc byproducts) can skew IC50 values .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .

Q. What are the key differences in reactivity between tert-butyl pyrrolidine derivatives with varying substituents?

  • Comparative Analysis :

SubstituentReactivity Trend (Nucleophilic Acyl Substitution)Reference
4R-OHHigher reactivity due to H-bonding with carbonyl
4R-OCH3Reduced reactivity (steric hindrance)
2S-CF3Enhanced electrophilicity at carbonyl

Methodological Best Practices

  • Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to maintain 2S,4R configuration during synthesis .
  • Scale-Up Protocols : Employ flow chemistry for exothermic reactions (e.g., Boc deprotection) to improve safety and yield .

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